
1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid is a chemical compound with the CAS Number: 2377609-62-4. Its molecular formula is C7H10BF3N2O2 and it has a molecular weight of 221.97 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10BF3N2O2/c1-2-3-13-4-5(8(14)15)6(12-13)7(9,10)11/h4,14-15H,2-3H2,1H3 . This indicates the presence of a pyrazole ring with a trifluoromethyl group and a propyl group attached to it. The boronic acid group is attached to the pyrazole ring .Chemical Reactions Analysis
Boronic acids, including 1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid, are often used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 329.8±34.0 °C at 760 mmHg, and a flash point of 153.3±25.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid serves as an important intermediate in the synthesis of a wide range of biologically active compounds. Its utility is exemplified in the synthesis of pinacol boronate esters, which are pivotal in the development of pharmaceuticals and agrochemicals. The process involves methylation, conversion into boronic acids, and condensation reactions, showcasing the compound's versatility as a building block in complex organic syntheses (Zhang Yu-jua, 2013).
Material Science Applications
In material science, the compound's boronic acid functionality is utilized in the creation of novel materials. For example, aryl boronic acids, including derivatives like 1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid, have been employed in cyclic esterification processes to screen for organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This demonstrates the compound's potential in developing new materials with unique optical properties (Kai Zhang et al., 2018).
Catalysts in Organic Reactions
The boronic acid moiety of 1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid finds application in catalysis, facilitating diverse organic reactions. For instance, boronic acids act as catalysts in Suzuki-Miyaura cross-coupling reactions, enabling the formation of complex organic structures useful in various industrial applications. This highlights the compound's role in enhancing the efficiency and selectivity of synthetic organic reactions (P. Dragovich et al., 2007).
Direcciones Futuras
The use of boronic acids, including 1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid, in organic synthesis is a topic of ongoing research . Future directions may include the development of new reactions involving these compounds, as well as the exploration of their potential applications in the synthesis of bioactive small molecules .
Mecanismo De Acción
Target of Action
1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid is a boronic acid derivative that is commonly used as a coupling reagent in organic synthesis . The primary targets of this compound are other organic compounds with which it can form bonds, particularly those that can undergo coupling reactions to synthesize organic compounds containing the pyrazole group .
Mode of Action
This compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a type of cross-coupling reaction that involves the formation of a carbon-carbon bond between two organic compounds . The boronic acid group in 1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid plays a crucial role in this process, acting as a nucleophile that can be transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves two key steps: oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond, and transmetalation, where the boronic acid group is transferred from boron to palladium . The result is the formation of a new carbon-carbon bond between the two organic compounds .
Pharmacokinetics
For instance, it is soluble in some organic solvents, such as methanol and dimethyl sulfoxide , which could potentially influence its bioavailability.
Result of Action
The primary result of the action of 1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid is the formation of new organic compounds containing the pyrazole group . This is achieved through the Suzuki–Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds between chemically differentiated fragments .
Action Environment
The efficacy and stability of 1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be catalyzed by ethers , suggesting that the presence of these compounds in the reaction environment could enhance the compound’s action. Additionally, the compound’s solubility in certain organic solvents could also impact its efficacy and stability.
Propiedades
IUPAC Name |
[1-propyl-3-(trifluoromethyl)pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BF3N2O2/c1-2-3-13-4-5(8(14)15)6(12-13)7(9,10)11/h4,14-15H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBYOHLRQKDHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C(F)(F)F)CCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chlorobenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2923925.png)
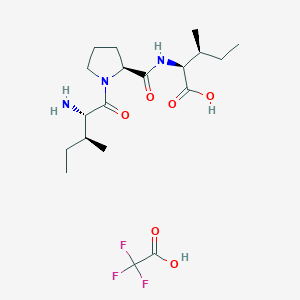
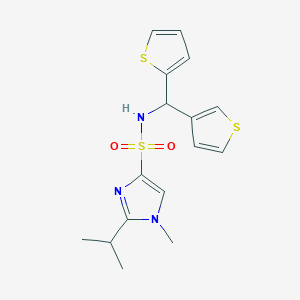
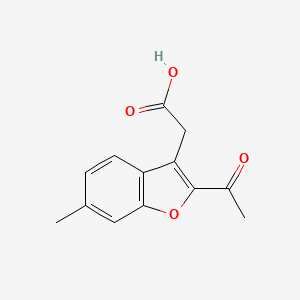
![4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde](/img/structure/B2923933.png)

![N-(2,4-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2923935.png)
![N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]but-2-ynamide](/img/structure/B2923936.png)
![methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
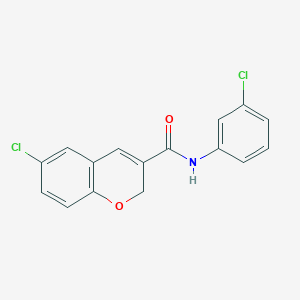
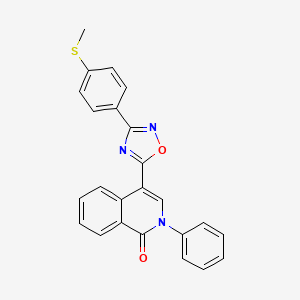
![(E)-4-ethoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2923942.png)
![1-[(4-Chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2923943.png)